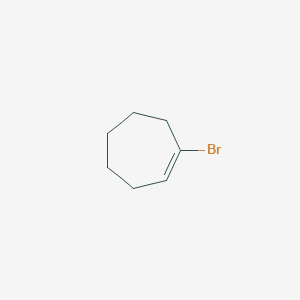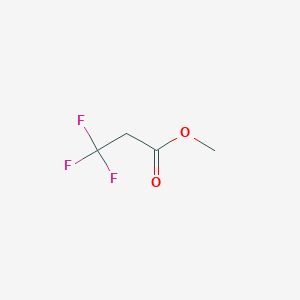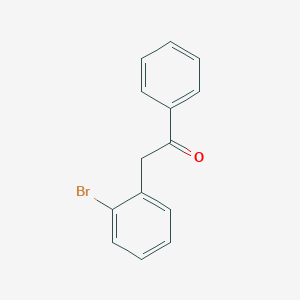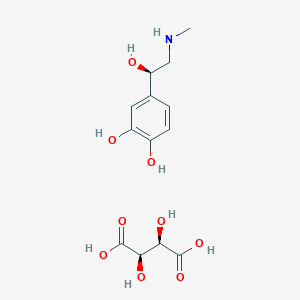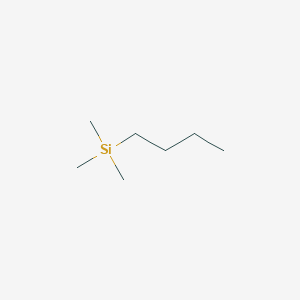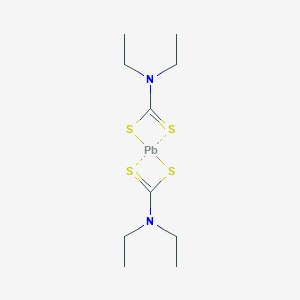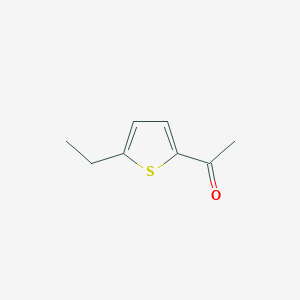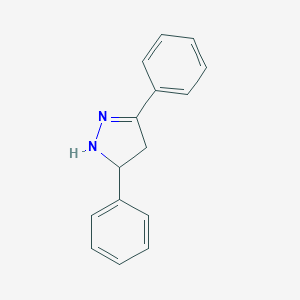![molecular formula C10H14S B092579 Benzene, 1-methyl-2-[(1-methylethyl)thio]- CAS No. 15560-98-2](/img/structure/B92579.png)
Benzene, 1-methyl-2-[(1-methylethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methyl-2-[(1-methylethyl)thio]-, also known as MIBK (Methyl Isobutyl Ketone), is a colorless organic compound with a characteristic odor. MIBK is widely used in various industrial applications, such as a solvent in the production of resins, coatings, and rubber, as well as a flavoring agent in the food industry. In recent years, MIBK has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Benzene, 1-methyl-2-[(1-methylethyl)thio]- is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. Benzene, 1-methyl-2-[(1-methylethyl)thio]- has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in neurotransmitter signaling in the brain. Benzene, 1-methyl-2-[(1-methylethyl)thio]- has also been shown to inhibit the activity of various kinases and phosphatases, which are involved in cell signaling and regulation.
Effets Biochimiques Et Physiologiques
Benzene, 1-methyl-2-[(1-methylethyl)thio]- has been shown to have a wide range of biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that Benzene, 1-methyl-2-[(1-methylethyl)thio]- can induce DNA damage, oxidative stress, and apoptosis in various cell types. In vivo studies have shown that Benzene, 1-methyl-2-[(1-methylethyl)thio]- can cause liver and kidney damage, as well as neurotoxicity and reproductive toxicity in animals.
Avantages Et Limitations Des Expériences En Laboratoire
Benzene, 1-methyl-2-[(1-methylethyl)thio]- has several advantages and limitations for lab experiments. One of the main advantages of Benzene, 1-methyl-2-[(1-methylethyl)thio]- is its high solubility in water and organic solvents, which makes it a useful solvent for various chemical and biochemical reactions. However, Benzene, 1-methyl-2-[(1-methylethyl)thio]- has several limitations, including its potential toxicity to cells and organisms, as well as its flammability and volatility, which can make it difficult to handle and store safely.
Orientations Futures
There are several future directions for research on Benzene, 1-methyl-2-[(1-methylethyl)thio]-. One area of research is the development of new synthetic methods for Benzene, 1-methyl-2-[(1-methylethyl)thio]- that are more efficient and environmentally friendly. Another area of research is the investigation of the potential therapeutic applications of Benzene, 1-methyl-2-[(1-methylethyl)thio]- in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, research on the toxicity and safety of Benzene, 1-methyl-2-[(1-methylethyl)thio]- in humans and the environment is needed to inform regulatory decisions and ensure safe use in industry and research.
Méthodes De Synthèse
Benzene, 1-methyl-2-[(1-methylethyl)thio]- can be synthesized through several methods, including the oxidation of 2-methyl-2-butanol, the hydrogenation of acetone, and the reaction of isobutylene with sulfur in the presence of a catalyst. The most common method of synthesizing Benzene, 1-methyl-2-[(1-methylethyl)thio]- is the acetone hydrogenation process, which involves the reaction of acetone with hydrogen gas under high pressure and temperature in the presence of a catalyst.
Applications De Recherche Scientifique
Benzene, 1-methyl-2-[(1-methylethyl)thio]- has been extensively studied in various scientific fields, including chemistry, biochemistry, and pharmacology. In chemistry, Benzene, 1-methyl-2-[(1-methylethyl)thio]- is used as a solvent in the production of various chemicals, such as resins, coatings, and rubber. In biochemistry, Benzene, 1-methyl-2-[(1-methylethyl)thio]- is used as a reagent for the extraction and purification of proteins and other biomolecules. In pharmacology, Benzene, 1-methyl-2-[(1-methylethyl)thio]- has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
15560-98-2 |
|---|---|
Nom du produit |
Benzene, 1-methyl-2-[(1-methylethyl)thio]- |
Formule moléculaire |
C10H14S |
Poids moléculaire |
166.29 g/mol |
Nom IUPAC |
1-methyl-2-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8H,1-3H3 |
Clé InChI |
GWAFSXIHXFHSRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1SC(C)C |
SMILES canonique |
CC1=CC=CC=C1SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




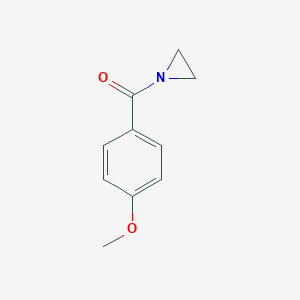

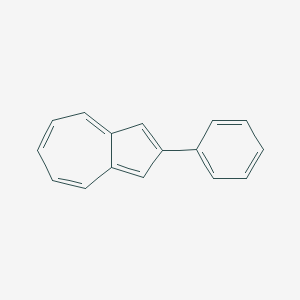
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
